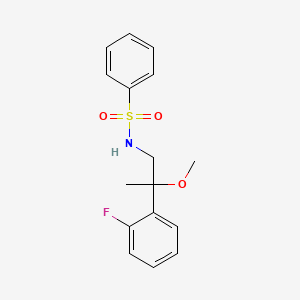

N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a complex chemical compound. It likely contains a benzenesulfonamide group, which is common in many pharmaceuticals and is known for its antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray determination . The structure is often further analyzed using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorinating Reagent

- Application : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, is used as an electrophilic fluorinating reagent. It enhances the enantioselectivity in certain fluorination reactions, providing an 18% increase in selectivity compared to traditional reagents like NFSI (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

- Application : Substituted benzenesulfonamide moiety, a component of the N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide structure, is significant in synthesizing compounds with cyclooxygenase-2 inhibitory properties. This application is crucial for developing anti-inflammatory and potential cancer treatments (Pal et al., 2003).

Kynurenine 3-Hydroxylase Inhibition

- Application : Compounds derived from N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used as inhibitors of kynurenine 3-hydroxylase. These inhibitors can potentially aid in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitubulin Agents and STAT3 Inhibition

- Application : N-sulfonyl-aminobiaryl derivatives, related to the core structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, act as novel antitubulin agents. These compounds inhibit tubulin polymerization and STAT3 phosphorylation, marking them as potent anticancer agents (Lai et al., 2015).

COX-2 Selective Inhibition

- Application : Derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used to synthesize selective COX-2 inhibitors. These inhibitors are crucial in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the compound's significance in medicinal chemistry (Hashimoto et al., 2002).

Fluorometric Sensing Applications

- Application : Some derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are employed in fluorometric sensing, particularly for metal ion selectivity. These applications are crucial in environmental monitoring and chemical analysis (Bozkurt & Gul, 2018).

Wirkmechanismus

Target of Action

Sulfonamides, a group to which this compound belongs, are known to have broad biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Mode of Action

It’s worth noting that the compound is synthesized by the amidation reaction . Amidation reactions are commonly involved in the synthesis of a wide range of bioactive compounds, suggesting that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Result of Action

It’s worth noting that the compound had a certain nucleophilic reactivity and a high chemical stability, as shown by dft calculations . This suggests that the compound may exert its effects by interacting with electrophilic targets in the cell.

Action Environment

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a wide range of environmental conditions.

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBQWRDAMFYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)